molecular formula C9H7F6N B15206473 (S)-2,2,2-Trifluoro-1-(2-trifluoromethyl-phenyl)-ethylamine CAS No. 1213122-10-1

(S)-2,2,2-Trifluoro-1-(2-trifluoromethyl-phenyl)-ethylamine

Cat. No.: B15206473
CAS No.: 1213122-10-1
M. Wt: 243.15 g/mol
InChI Key: SMXFZIKBUKWJGE-ZETCQYMHSA-N
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Description

(S)-2,2,2-Trifluoro-1-(2-trifluoromethyl-phenyl)-ethylamine is a chiral amine compound characterized by the presence of trifluoromethyl groups. These groups are known for their significant electronegativity and lipophilicity, making the compound highly relevant in various fields, including pharmaceuticals, agrochemicals, and materials science .

Chemical Reactions Analysis

Types of Reactions

(S)-2,2,2-Trifluoro-1-(2-trifluoromethyl-phenyl)-ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various trifluoromethylated derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

(S)-2,2,2-Trifluoro-1-(2-trifluoromethyl-phenyl)-ethylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-2,2,2-Trifluoro-1-(2-trifluoromethyl-phenyl)-ethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s binding affinity and stability, leading to increased efficacy in its biological activities . The pathways involved often include modulation of enzyme activity and receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2,2,2-Trifluoro-1-(2-trifluoromethyl-phenyl)-ethylamine stands out due to its chiral nature and the presence of multiple trifluoromethyl groups, which confer unique chemical and biological properties. This makes it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals and other high-value compounds .

Properties

CAS No.

1213122-10-1

Molecular Formula

C9H7F6N

Molecular Weight

243.15 g/mol

IUPAC Name

(1S)-2,2,2-trifluoro-1-[2-(trifluoromethyl)phenyl]ethanamine

InChI

InChI=1S/C9H7F6N/c10-8(11,12)6-4-2-1-3-5(6)7(16)9(13,14)15/h1-4,7H,16H2/t7-/m0/s1

InChI Key

SMXFZIKBUKWJGE-ZETCQYMHSA-N

Isomeric SMILES

C1=CC=C(C(=C1)[C@@H](C(F)(F)F)N)C(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)C(C(F)(F)F)N)C(F)(F)F

Origin of Product

United States

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